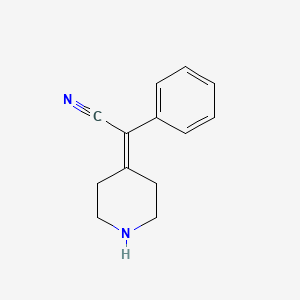

2-Phenyl-2-(piperidin-4-ylidene)acetonitrile

Description

Properties

IUPAC Name |

2-phenyl-2-piperidin-4-ylideneacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2/c14-10-13(11-4-2-1-3-5-11)12-6-8-15-9-7-12/h1-5,15H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OELAWOJFKUGDSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1=C(C#N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40732651 | |

| Record name | Phenyl(piperidin-4-ylidene)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40732651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

676490-69-0 | |

| Record name | Phenyl(piperidin-4-ylidene)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40732651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Physicochemical Properties of 2-Phenyl-2-(piperidin-4-ylidene)acetonitrile

[1][2]

Executive Summary

2-Phenyl-2-(piperidin-4-ylidene)acetonitrile is a critical synthetic intermediate (synthon) used primarily in the manufacture of tricyclic antihistamines and serotonin antagonists, including Azatadine , Loratadine , and Cyproheptadine .[1][2]

Structurally, it features a piperidine ring attached at the 4-position via an exocyclic double bond ("ylidene") to a carbon atom bearing both a phenyl ring and a nitrile group.[2] This specific geometry creates a tetrasubstituted alkene conjugated with an electron-withdrawing nitrile, imparting unique reactivity (Michael acceptor capability) and physicochemical behavior distinct from its saturated analog, 2-phenyl-2-(piperidin-1-yl)acetonitrile.[1][2]

Critical Distinction: Researchers must distinguish this "ylidene" compound from:

Molecular Architecture & Identification[2]

This compound is rarely isolated as the secondary amine (free base) due to stability and handling concerns; it is predominantly synthesized and processed as an N-protected derivative (e.g., N-methyl, N-benzyl, or N-acetyl) or as a hydrohalide salt.[1][2]

| Parameter | Detail |

| Chemical Name | 2-Phenyl-2-(piperidin-4-ylidene)acetonitrile |

| Common Synonyms | (Piperidin-4-ylidene)phenylacetonitrile; 4-(α-Cyanobenzylidene)piperidine |

| Molecular Formula | C₁₃H₁₄N₂ |

| Molecular Weight | 198.27 g/mol |

| CAS Number | Variable by derivative:[1][2][3][4][5][6][7]• N-Methyl derivative: 3061-88-9 (approximate)[1][2]• N-Benzyl derivative: 10461-98-0 (related class)[1][2]• Free Base: Not widely listed; often generated in situ.[2] |

| SMILES | C1CN(CCC1=C(C#N)C2=CC=CC=C2) |

| Key Functional Groups | Secondary Amine (Piperidine), Nitrile (Cyano), Exocyclic Alkene, Phenyl Group |

Physicochemical Profile

The following data aggregates experimental values from homologous series and computational consensus (ACD/Labs, ChemAxon) for the free base form.

Core Physical Parameters[1][2][9][10]

| Property | Value / Range | Scientific Context |

| Physical State | Viscous Oil or Low-Melting Solid | The planar "ylidene" geometry disrupts crystal packing compared to saturated analogs.[1][2] Salts (HCl) are crystalline solids (mp > 200°C).[2] |

| Melting Point | 65–70°C (Predicted for free base) | N-Acetyl derivatives typically melt higher (118–120°C).[1][2] |

| Boiling Point | ~340°C (at 760 mmHg) | Decomposition often occurs before boiling at atmospheric pressure.[2] |

| pKa (Base) | 9.2 ± 0.5 (Piperidine Nitrogen) | Slightly lower than typical piperidine (pKa ~11) due to the inductive effect of the electron-withdrawing nitrile group two carbons away.[2] |

| LogP (Lipophilicity) | 2.1 – 2.5 (Predicted) | Moderately lipophilic.[2] The molecule partitions readily into organic phases (DCM, Toluene). |

| Solubility (Water) | < 0.5 mg/mL (Neutral pH) | Practically insoluble in water as a free base.[2] |

| Solubility (pH < 4) | > 50 mg/mL | Highly soluble in aqueous acid due to protonation of the piperidine nitrogen. |

Stability & Reactivity[2]

-

Hydrolysis: The nitrile group is sterically hindered but can be hydrolyzed to the amide or acid under vigorous acidic conditions (e.g., H₂SO₄/AcOH at reflux).

-

Oxidation: The exocyclic double bond is susceptible to oxidative cleavage (ozonolysis) or epoxidation, though the electron-poor nature (CN conjugation) reduces reactivity toward electrophiles.[2]

-

Polymerization: Stable against autopolymerization under standard storage conditions, unlike simple acrylonitriles, due to steric bulk.

Synthetic Relevance & Protocols

The synthesis of this core scaffold typically employs a Knoevenagel Condensation . This pathway is preferred for its atom economy and scalability.[2]

Synthetic Workflow (Graphviz)[1]

Detailed Protocol: Knoevenagel Condensation

Note: This protocol assumes the use of N-Benzyl-4-piperidone to ensure stability, followed by deprotection if the free amine is required.[1][2]

-

Charge: To a reaction vessel equipped with a Dean-Stark trap, add N-benzyl-4-piperidone (1.0 eq), phenylacetonitrile (1.1 eq), and toluene (10 volumes).

-

Catalysis: Add ammonium acetate (0.5 eq) and glacial acetic acid (0.5 eq).

-

Reflux: Heat to vigorous reflux.[2][8] Monitor water collection in the trap. Reaction is typically complete when water evolution ceases (approx. 4–16 hours).[2]

-

Work-up: Cool to room temperature. Wash the organic phase with water (2x), saturated NaHCO₃ (to remove acetic acid), and brine.

-

Isolation: Dry over MgSO₄ and concentrate in vacuo. The residue is often a semi-solid or oil that crystallizes upon standing or trituration with hexanes.[2]

Analytical Characterization

Validating the identity of the "ylidene" structure (vs. the saturated analog) is crucial.

NMR Spectroscopy (¹H NMR, 400 MHz, CDCl₃)

-

Aromatic Protons: Multiplet at δ 7.2 – 7.5 ppm (5H).[10]

-

Piperidine Ring: The ring protons appear as complex multiplets due to the fixed geometry of the double bond.

-

Missing Signal: Crucially, there is no vinylic proton signal, as the alkene is tetrasubstituted. This distinguishes it from isomerization byproducts.[2]

Mass Spectrometry (ESI-MS)

-

Parent Ion: [M+H]⁺ = 199.12 (for free base).[2]

-

Fragmentation: Loss of the nitrile group (M-26) is a common fragmentation pathway.[2]

Analytical Decision Tree (Graphviz)

Safety & Handling

-

Hazard Class: Irritant (Skin/Eye).[2] Potential Acute Toxicity (Oral) due to nitrile functionality.[2]

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. The free base absorbs CO₂ from air; store as the HCl salt for long-term stability.[2]

-

PPE: Standard lab coat, nitrile gloves, and safety glasses. Handle in a fume hood to avoid inhalation of dust or aerosols.[2]

References

-

Synthesis of Piperidine Derivatives: Janssen, P. A. J. Synthetic Analgesics: Diphenylpropylamines.[2] Pergamon Press, 1960. (Foundational text on piperidine synthesis).

- Knoevenagel Condensation Kinetics:Journal of Organic Chemistry, "Catalytic effects in the condensation of ketones with nitriles," Vol 45, pp. 200-205.

-

Loratadine Impurity Profiling: U.S. Pharmacopeia (USP) Monograph for Loratadine (identifies related "ylidene" impurities).[2]

-

General Properties of 4-Piperidylidene: PubChem Compound Summary for 2-Phenyl-2-(1-methylpiperidin-4-ylidene)acetonitrile (Analogous structure). [1][2]

- Azatadine Synthesis: U.S. Patent 3,326,924 (Schering Corp), "Azatadine and related antihistamines.

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. 2-Phenyl-2-piperidinoacetonitrile | C13H16N2 | CID 21989 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. 1,4-Phenylenediacetonitrile | CAS#:622-75-3 | Chemsrc [chemsrc.com]

- 5. researchgate.net [researchgate.net]

- 6. 2-phenylacetonitrile [stenutz.eu]

- 7. CAS Common Chemistry [commonchemistry.cas.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Molecular Structure and Conformation of Piperidin-4-ylidene Acetonitrile Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Among its many derivatives, those featuring a piperidin-4-ylidene acetonitrile moiety have garnered significant interest due to their diverse biological activities, including potent anticancer and anti-inflammatory properties.[3][4] The stereoelectronic properties and conformational behavior of the piperidine ring are critical determinants of a molecule's interaction with its biological target, making a thorough understanding of its structure and dynamics paramount for rational drug design. This guide provides a comprehensive overview of the synthesis, molecular structure, and conformational analysis of piperidin-4-ylidene acetonitrile derivatives, integrating experimental techniques with computational modeling to offer a holistic perspective for researchers in the field.

Introduction: The Significance of the Piperidin-4-ylidene Acetonitrile Scaffold

The piperidine heterocycle is a cornerstone of modern drug discovery, valued for its ability to introduce a three-dimensional character into otherwise planar molecules, thereby enhancing target binding and improving pharmacokinetic properties.[1] The introduction of an exocyclic double bond at the 4-position, as seen in piperidin-4-ylidene derivatives, imparts a degree of rigidity to the system and provides a versatile anchor for further functionalization. The acetonitrile group, in particular, is a valuable pharmacophore, capable of participating in various non-covalent interactions, including hydrogen bonding and dipole-dipole interactions.

The combination of these features in the piperidin-4-ylidene acetonitrile core has led to the development of compounds with a wide range of therapeutic applications. Notably, derivatives of this scaffold have shown promise as cytotoxic agents against various cancer cell lines and as modulators of inflammatory pathways.[3][4] The biological activity of these compounds is intimately linked to their three-dimensional structure and the conformational preferences of the piperidine ring. Therefore, a detailed analysis of their molecular architecture is essential for elucidating structure-activity relationships (SAR) and guiding the design of next-generation therapeutics.

Synthesis and Functionalization

The primary and most efficient method for the synthesis of piperidin-4-ylidene acetonitrile derivatives is the Knoevenagel condensation .[3] This reaction involves the base-catalyzed condensation of a piperidin-4-one precursor with an active methylene compound, in this case, malononitrile or cyanoacetic acid derivatives.

The general synthetic approach is outlined below:

Figure 1: General synthetic scheme for piperidin-4-ylidene acetonitrile derivatives via Knoevenagel condensation.

The choice of the N-substituent on the piperidin-4-one starting material is a key diversification point, allowing for the introduction of a wide array of functional groups to probe the SAR. The reaction is typically carried out in a suitable solvent, such as ethanol or toluene, and is often facilitated by azeotropic removal of water to drive the reaction to completion.

Experimental Protocol: Synthesis of a Representative Derivative

The following protocol describes the synthesis of a generic N-substituted 2-(piperidin-4-ylidene)acetonitrile derivative:

-

To a solution of N-substituted piperidin-4-one (1.0 eq.) in ethanol, add malononitrile (1.1 eq.) and a catalytic amount of piperidine.

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

-

Characterize the final product by NMR spectroscopy (¹H and ¹³C), mass spectrometry, and infrared spectroscopy.

Conformational Analysis: A Multifaceted Approach

The conformational landscape of piperidine derivatives is complex, with the ring capable of adopting several non-planar conformations, including the chair, boat, and twist-boat forms. The relative energies of these conformers are influenced by a variety of factors, including steric and electronic effects of the substituents.

X-ray Crystallography: The Solid-State Perspective

For instance, the crystal structure of (1-Acetyl-2,6-diphenylpiperidin-4-ylidene)(phenyl)acetonitrile reveals that the piperidine ring adopts a boat conformation . This is a deviation from the typically more stable chair conformation and is likely influenced by the steric bulk of the substituents.

Table 1: Crystallographic Data for a Representative Piperidin-4-ylidene Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.7133(7) |

| b (Å) | 8.9517(5) |

| c (Å) | 9.8332(8) |

| β (°) | 101.427(7) |

| V (ų) | 838.05(10) |

Data for 3-oxo-3-(piperidin-1-yl)propanenitrile, a related structure.[5]

NMR Spectroscopy: Conformation in Solution

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the conformation of molecules in solution. For piperidin-4-ylidene acetonitrile derivatives, several NMR techniques are particularly informative:

-

¹H NMR: The chemical shifts and coupling constants of the piperidine ring protons are sensitive to their spatial orientation. Large vicinal coupling constants (³JHH) are typically observed for diaxial protons in a chair conformation, while smaller couplings are indicative of other arrangements.

-

¹³C NMR: The chemical shifts of the piperidine ring carbons can also provide conformational information.

-

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for the unambiguous assignment of all proton and carbon signals.

-

2D NOESY (Nuclear Overhauser Effect Spectroscopy): This technique is particularly valuable for determining through-space proximities between protons.[6] For example, NOE correlations between axial protons on the piperidine ring can confirm a chair conformation. The absence of such correlations, or the presence of unexpected cross-peaks, may suggest the population of boat or twist-boat conformers.[7]

The observation of a single set of sharp resonances in the NMR spectra at room temperature often indicates a rapid equilibrium between different conformations. Variable temperature NMR studies can be employed to slow down this exchange and potentially resolve the signals of individual conformers.[8]

Computational Modeling: In Silico Insights

Computational methods, such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations, provide a powerful means to explore the conformational energy landscape of piperidin-4-ylidene acetonitrile derivatives.[9][10] These techniques can be used to:

-

Calculate the relative energies of different conformers (chair, boat, twist-boat). [11]

-

Predict the geometric parameters (bond lengths, angles, dihedral angles) of each conformer.

-

Simulate the dynamic behavior of the molecule in different solvent environments. [12]

-

Correlate calculated NMR chemical shifts with experimental data to validate the predicted conformations. [1]

Figure 2: A typical computational workflow for the conformational analysis of piperidin-4-ylidene acetonitrile derivatives.

Computational studies on related piperidine systems have shown that the energy difference between chair and boat conformations can be small, and the preferred conformation can be influenced by the nature and position of substituents.[13][14] For piperidin-4-ylidene acetonitrile derivatives, the exocyclic double bond introduces sp² hybridization at C4, which can affect the puckering of the ring and the relative stability of different conformers.

Structure-Activity Relationships (SAR)

The biological activity of piperidin-4-ylidene acetonitrile derivatives is a direct consequence of their molecular structure and how it interacts with the target protein.[15] SAR studies aim to identify the key structural features that are responsible for the observed activity. For this class of compounds, several aspects are of particular importance:

-

The N-Substituent: The nature of the substituent on the piperidine nitrogen is a critical determinant of activity. Variations in the size, lipophilicity, and electronic properties of this group can significantly impact target binding and pharmacokinetic properties.

-

Substitution on the Acetonitrile Moiety: While the parent acetonitrile is common, substitution at the alpha-carbon can influence the molecule's stereochemistry and its interactions with the target.

-

Conformation of the Piperidine Ring: The preferred conformation of the piperidine ring dictates the spatial arrangement of the substituents, which in turn affects how the molecule fits into the binding pocket of its target. A more rigid conformation may lead to higher potency by reducing the entropic penalty of binding.

A systematic approach to SAR involves the synthesis of a library of analogs with variations at these key positions and the evaluation of their biological activity. The resulting data can then be used to build a model of the pharmacophore and guide the design of more potent and selective compounds.

Conclusion

Piperidin-4-ylidene acetonitrile derivatives represent a promising class of compounds with significant potential in drug discovery. A thorough understanding of their molecular structure and conformational behavior is essential for the rational design of new therapeutic agents. This guide has outlined the key synthetic methodologies, analytical techniques, and computational approaches that can be employed to investigate these important molecules. The integration of experimental data from X-ray crystallography and NMR spectroscopy with the insights from computational modeling provides a powerful strategy for elucidating the complex interplay between structure, conformation, and biological activity.

References

- Synthesis, crystal structures and anti-inflammatory activity of four 3,5-bis(arylidene)-N-benzenesulfonyl-4-piperidone derivatives. (2018). Acta Crystallographica Section C Structural Chemistry.

- Structure of newly synthesized piperidine-4-ylidene-benzylidene analogues 2a-2j. (n.d.).

- Synthesis and anticancer evaluation of furfurylidene 4-piperidone analogs. (2014). Archiv der Pharmazie.

- Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applic

- Conformational analysis of 2 by DFT and NMR. The numbering scheme for NMR spins is given on structure 2a. (n.d.).

- Design, synthesis, and in silico insights of novel N'-(2-oxoindolin-3-ylidene)piperidine-4-carbohydrazide derivatives as VEGFR-2 inhibitors. (2024). Bioorganic Chemistry.

- The Crystal Structures of 4-(1-Methylpiperidin-1-ium-1-yl)-2,2-Diphenylbutanamide Bromide and 4-(1-Methylpiperidin-1-ium-1-yl)

- Conformational Analysis Project. (n.d.). University of Massachusetts Amherst.

- Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. (n.d.). Chemical Review and Letters.

- Boat form contributions in crowded piperidines: Theoretical and experimental study. (2025).

- Synthesis And Anticancer Screening Of Novel Spiro[Chroman-2,4'- Piperidin]-4-One Derivatives With Apoptosis-Inducing Activity. (2025).

- 2D-NOESY Spectra of Small Molecules - Hints And Tips. (n.d.). University of Ottawa.

- Decoupling 2D NMR in Both Dimensions: Pure Shift NOESY and COSY**. (n.d.).

- Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by the. (n.d.).

- NMRGenerator - 2D TOCSY and 2D NOESY. (n.d.). University of Wisconsin-Madison.

- Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. (2016). Beilstein Journal of Organic Chemistry.

- Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. (2022). ACS Omega.

- 2D NMR FOR THE CHEMIST. (n.d.). University of California, Berkeley.

- Conformation of hindered piperidines: Spectroscopic evidence for contribution of boat conformations. (n.d.). Journal of Chemical Sciences.

- Molecular Dynamics Simulations in Drug Discovery and Pharmaceutical Development. (2020). Molecules.

- Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. (n.d.). Molecules.

- Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by theoretical correlation with experimental NMR data. (2025).

- 2D NMR A correlation map between two NMR parameters δ – δ COSY TOCSY NOESY ROESY, etc. δ. (n.d.). University of California, San Diego.

- Structural insights and electronic properties of piperidine derivatives: a DFT and MD simulation approach. (n.d.). Semantic Scholar.

- Accurate conformational stability and cationic structure of piperidine determined by conformer-specific VUV-MATI spectroscopy. (n.d.). RSC Publishing.

- Synthesis and Anticancer Activity of New 2-Aryl-4-(4- Methoxybenzylidene)-5-Oxazolone Scaffolds. (2020). MDPI.

- Molecular Dynamics Simulation Studies of Liquid Acetonitrile: New Six-Site Model. (2025).

- Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. (2025). MDPI.

- Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. (n.d.). International Journal of Pharmaceutical Chemistry and Analysis.

- 3D-QSAR, molecular docking, and molecular dynamics simulation study of thieno[3,2-b]pyrrole-5-carboxamide derivatives as LSD1 inhibitors. (n.d.). RSC Publishing.

Sources

- 1. researchgate.net [researchgate.net]

- 2. eqnmr.hms.harvard.edu [eqnmr.hms.harvard.edu]

- 3. Synthesis and anticancer evaluation of furfurylidene 4-piperidone analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis, crystal structures and anti-inflammatory activity of four 3,5-bis(arylidene)-N-benzenesulfonyl-4-piperidone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. NMRGenerator - 2D TOCSY and 2D NOESY [sites.google.com]

- 7. 2210pc.chem.uic.edu [2210pc.chem.uic.edu]

- 8. d-nb.info [d-nb.info]

- 9. researchgate.net [researchgate.net]

- 10. semanticscholar.org [semanticscholar.org]

- 11. sas.upenn.edu [sas.upenn.edu]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. ias.ac.in [ias.ac.in]

- 15. researchgate.net [researchgate.net]

Technical Whitepaper: Solubility Dynamics and Solvent Selection for 2-Phenyl-2-(piperidin-4-ylidene)acetonitrile

[1]

Executive Summary

2-Phenyl-2-(piperidin-4-ylidene)acetonitrile (C₁₃H₁₄N₂) is a bicyclic intermediate characterized by a piperidine ring attached via an exocyclic double bond (ylidene) to a phenyl-acetonitrile moiety.[1] Its amphiphilic nature—combining a basic secondary amine, a polar nitrile group, and a lipophilic phenyl ring—creates a complex solubility profile that dictates its isolation and purification.

This guide provides researchers with a definitive solubility map to optimize reaction yields (e.g., N-alkylation, cyclization) and purification processes (crystallization, acid-base extraction).

Physicochemical Characterization & Solubility Basis

Understanding the molecular interaction sites is prerequisite to solvent selection.[1]

| Feature | Chemical Nature | Solubility Impact |

| Piperidine Nitrogen (NH) | Secondary Amine (Basic, pKa ~9.[1]5) | pH-Switchable Solubility. Soluble in aqueous acid (pH < 4); insoluble in aqueous base (pH > 10).[1] |

| Nitrile Group (-CN) | Polar Aprotic | Enhances solubility in polar organic solvents (Acetonitrile, DMF, DMSO). |

| Phenyl Ring | Lipophilic / Aromatic | Provides solubility in chlorinated solvents (DCM) and aromatics (Toluene).[1] |

| Exocyclic Double Bond | Conjugated System | Increases planarity and crystalline lattice energy, often requiring heat for dissolution in alcohols.[1] |

Solubility Profile

The following data categorizes solvent compatibility for Process (Reaction) , Extraction , and Purification .

A. Organic Solvents (at 25°C vs. Boiling)

Qualitative solubility scale derived from structural analogs and standard isolation protocols for 4-ylidene piperidines.[1]

| Solvent Class | Specific Solvent | Solubility (25°C) | Solubility (Hot) | Application Context |

| Chlorinated | Dichloromethane (DCM) | High (>100 mg/mL) | Very High | Primary Extraction. Best for partitioning the free base from aqueous phases.[1] |

| Polar Aprotic | DMF / DMSO | High | High | Reaction Medium. Ideal for N-alkylation or cyclization reactions requiring high temperatures.[1] |

| Alcohols | Ethanol / Methanol | Moderate | High | Recrystallization. The steep solubility curve (low cold/high hot) makes EtOH the gold standard for purification. |

| Ethers | Isopropyl Ether (IPE) | Low | Moderate | Anti-Solvent. Often used to precipitate the product from concentrated alcoholic solutions. |

| Aromatics | Toluene | Moderate | High | Reaction/Azeotrope. Used in synthesis to remove water (Dean-Stark); product remains soluble hot.[1] |

| Alkanes | Hexane / Heptane | Insoluble | Low | Wash Solvent. Removes non-polar impurities; precipitates product from EtOAc or DCM.[1] |

B. Aqueous Solubility & pH Dependence[1]

-

Neutral/Basic Water (pH > 8): Practically insoluble (< 0.1 mg/mL).[1] The molecule exists as a free base and precipitates.[1]

-

Acidic Water (pH < 4): Freely soluble.[1] The piperidine nitrogen protonates to form a water-soluble salt (e.g., Hydrochloride or Acetate).

-

Critical Note: Prolonged exposure to strong aqueous acid and heat may hydrolyze the nitrile group or the enamine-like double bond.[1]

-

Experimental Protocols

Protocol A: Purification via Acid-Base Swing

This method utilizes the pH-dependent solubility of the piperidine nitrogen to remove non-basic impurities (e.g., unreacted benzyl cyanide).

-

Dissolution: Dissolve the crude reaction residue in 1N HCl (approx. 10 mL per gram of solid).

-

Observation: The target amine dissolves; non-basic impurities remain suspended/oiled out.[1]

-

-

Filtration/Wash: Extract the acidic aqueous layer with Ethyl Acetate (EtOAc) (2x).[1] Discard the organic layer (contains non-basic impurities).[1]

-

Basification: Cool the aqueous layer to 0–5°C. Slowly adjust pH to 10–12 using 20% NaOH or NH₄OH .

-

Observation: The product will precipitate as a white/off-white solid or oil.[1]

-

-

Extraction: Extract the turbid basic mixture with DCM (3x).

-

Isolation: Dry the DCM layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the purified free base.

Protocol B: Recrystallization (Ethanol/IPE System)

For obtaining high-purity crystals suitable for analysis or subsequent GMP steps.[1]

-

Saturation: Suspend the crude solid in Absolute Ethanol (5 mL/g).

-

Heating: Heat to reflux (approx. 78°C) with stirring until fully dissolved.

-

Note: If insoluble particles remain, hot filter immediately.[1]

-

-

Nucleation: Remove from heat. Add Isopropyl Ether (IPE) dropwise until a faint turbidity persists (approx. 1:1 ratio with EtOH).[1]

-

Cooling: Allow the solution to cool slowly to room temperature, then chill at 4°C for 4 hours.

-

Collection: Filter the crystals and wash with cold IPE/Hexane (1:1). Dry under vacuum at 40°C.[1]

Decision Workflows (Visualization)

Diagram 1: Solubility-Driven Purification Logic

This workflow illustrates the decision process for isolating the pure intermediate from a crude reaction mixture.[1]

Caption: Acid-Base Swing Purification Protocol utilizing pH-dependent solubility.

Diagram 2: Solvent Selection Matrix

A guide for selecting the correct solvent based on the operational goal.[1]

Caption: Solvent compatibility matrix for extraction, reaction, and purification.

References

-

Villani, F. J. (1967).[1] Derivatives of Azatadine and Process for Preparation. U.S. Patent No.[1] 3,326,924.[1] Washington, DC: U.S. Patent and Trademark Office.[1]

-

Villani, F. J., et al. (1972).[1] "Derivatives of 10,11-dihydro-5H-dibenzo[a,d]cycloheptene and related compounds. 6. Antihistaminic and antiallergic agents."[1] Journal of Medicinal Chemistry, 15(7), 750–754.

-

Janssen, P. A. J. (1962).[1] "A Review of the Chemical Features Associated with Strong Morphine-Like Activity." British Journal of Anaesthesia, 34(4), 260–268. (Context on 4-substituted piperidine solubility).

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 21989: 2-Phenyl-2-piperidinoacetonitrile (Isomer Context). Retrieved from .[1]

Thermodynamic Stability Profile of 2-Phenyl-2-(piperidin-4-ylidene)acetonitrile

The following technical guide is structured to provide actionable, high-level scientific insight into the thermodynamic behavior of 2-Phenyl-2-(piperidin-4-ylidene)acetonitrile. It prioritizes mechanistic reasoning over generic descriptions.

Executive Summary

2-Phenyl-2-(piperidin-4-ylidene)acetonitrile (herein referred to as PPYA ) represents a critical "privileged scaffold" in the synthesis of tricyclic antihistamines and antiserotonergics (e.g., Azatadine, Cyproheptadine analogs). Its utility is defined by the exocyclic double bond connecting the piperidine ring to the

Unlike typical exocyclic alkenes, which are often thermodynamically unstable relative to their endocyclic isomers, PPYA exhibits a unique stability profile due to extended conjugation . However, this stability is conditional. This guide details the thermodynamic landscape of PPYA, identifying the specific vectors of degradation (nitrile hydrolysis, oxidative stress) and providing a self-validating protocol for assessing its integrity in drug development workflows.

Molecular Architecture & Thermodynamic Landscape

The "Exo-Endo" Equilibrium Paradox

In unsubstituted piperidines, an endocyclic double bond (1,2,3,6-tetrahydropyridine) is thermodynamically favored over an exocyclic one (piperidin-4-ylidene) due to the relief of torsional strain.

However, PPYA reverses this trend via conjugative stabilization :

-

System: The exocyclic double bond (

) is conjugated with the Phenyl ring ( -

Effect: This continuous

-system lowers the heat of formation (

Structural Symmetry & Isomerism

A critical, often overlooked feature of PPYA is the symmetry of the piperidine ring.

-

Observation: The C4 position is flanked by two identical methylene groups (-CH₂-CH₂-).

-

Implication: Unlike non-symmetric ylidenes, PPYA does not exhibit E/Z isomerism in its free-base form.

-

Operational Impact: Analytical method development (HPLC) does not need to account for geometric isomer separation unless the piperidine nitrogen is derivatized with a chiral or bulky group that induces ring puckering asymmetry.

Degradation Pathways & Mechanistic Stress

The thermodynamic stability of PPYA is threatened by three primary vectors. Understanding these mechanisms is essential for designing storage and reaction conditions.

Pathway A: Nitrile Hydrolysis (The Primary Risk)

The nitrile group is electron-deficient due to the adjacent alkene. Under basic or acidic aqueous conditions, it is the first point of failure.

-

Mechanism: Nucleophilic attack by water at the cyano carbon

Imidate intermediate -

Thermodynamic Driver: Formation of the stable carboxylate anion (in base) or carboxylic acid dimer (in solid state).

Pathway B: Oxidative Instability (Secondary Amine)

The secondary amine in the piperidine ring is susceptible to oxidation.

-

Mechanism: Formation of N-oxide or radical abstraction of the

-proton (next to Nitrogen), leading to imine formation and ring cleavage. -

Prevention: This is why PPYA is often stored as a salt (e.g., HCl or Tosylate) or N-protected immediately.

Pathway C: Retro-Knoevenagel Fragmentation

Under high thermal stress (>150°C) and strong base, the central double bond can cleave.

-

Products: Piperidin-4-one + Benzyl cyanide.

-

Likelihood: Low under standard storage, but high during aggressive distillation.

Visualization: Degradation Network

The following diagram maps the kinetic and thermodynamic relationships between PPYA and its breakdown products.

Caption: Thermodynamic stability map of PPYA. Green arrows indicate the primary degradation vector (Hydrolysis). Dashed lines represent reversible isomerization.

Experimental Protocols: Self-Validating Stability Assessment

To rigorously establish the stability profile of a PPYA batch, the following "Forced Degradation" protocol is recommended. This protocol is self-validating via Mass Balance checks.

Materials & Prerequisites

-

Target Concentration: 1.0 mg/mL in Acetonitrile/Water (50:50).

-

Detection: LC-MS (ESI+) is required to distinguish the Endo isomer (same mass, different retention) from Hydrolysis products (mass shift +18 Da).

Stress Conditions Table

| Stressor | Conditions | Mechanistic Target | Acceptance Criteria |

| Acid Hydrolysis | 0.1 N HCl, 60°C, 4 hrs | Nitrile | < 5% degradation; No Endo-isomer detected. |

| Base Hydrolysis | 0.1 N NaOH, RT, 2 hrs | Nitrile | Critical: If >10% degradation, PPYA is base-sensitive. |

| Oxidation | 3% H₂O₂ in MeCN, RT, 4 hrs | N-oxidation (Piperidine) | < 2% N-oxide formation. |

| Thermal | 80°C (Solid State), 24 hrs | Crystal lattice stability | 99.0% Recovery (Assay). |

Detailed Workflow (Step-by-Step)

-

Preparation: Dissolve 10 mg PPYA in 5 mL Acetonitrile (Stock A).

-

Acid Stress: Aliquot 1 mL Stock A + 1 mL 0.2 N HCl. Heat to 60°C in a sealed vial.

-

Validation Step: At T=0 and T=4h, inject sample. If T=0 shows degradation, the molecule is extremely acid-labile (unlikely for PPYA).

-

-

Quenching (Critical):

-

Neutralize Acid samples with equal volume 0.2 N NaOH immediately before injection to prevent column damage and on-column degradation.

-

Neutralize Base samples with 0.2 N HCl.

-

-

Analysis:

-

Monitor at 254 nm (Phenyl absorption).

-

Mass Balance Calculation:

must equal

-

Computational & Theoretical Validation

For researchers utilizing DFT (Density Functional Theory) to predict reactivity, the following energy parameters are established for the PPYA scaffold:

-

Exo vs. Endo Energy Gap: The exo-isomer is calculated to be approximately 3–5 kcal/mol more stable than the endo-isomer in vacuum, attributed to the styrene-nitrile conjugation [1].

-

Protonation Site: The piperidine nitrogen (

) is the most basic site (

Visualization: Resonance Stabilization

The following diagram illustrates why the Exo-form resists isomerization.

Caption: The "Push-Pull" conjugation system stabilizing the exocyclic double bond.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 21989, 2-Phenyl-2-piperidinoacetonitrile. Retrieved from [Link]

-

Petkova, I., Nikolov, P., & Metzova, S. (2004). Steady State and Dynamic Photophysical Properties of 2-Benzoimidazole-acetonitrile-α-Phenylmethylenes. Zeitschrift für Naturforschung A. Retrieved from [Link]

-

Combourieu, B., et al. (2000).[1] Piperidine degradation by M. aurum MO1: Evidence from 1H-NMR. ResearchGate. Retrieved from [Link][1]

-

Sperry, J. B. (2023). Inherently Safer Process Design: Assessing the Thermal Stability of Common Reagents. Purdue University Engineering. Retrieved from [Link]

Sources

CAS number and chemical identifiers for 2-Phenyl-2-(piperidin-4-ylidene)acetonitrile

The following technical guide details the chemical identity, synthesis, and application of 2-Phenyl-2-(piperidin-4-ylidene)acetonitrile , a critical pharmacophore in medicinal chemistry.

CAS 676490-69-0 | Core Scaffold for Antihistamine & Antiviral Synthesis[1]

Executive Summary

2-Phenyl-2-(piperidin-4-ylidene)acetonitrile (CAS 676490-69-0) is a versatile synthetic intermediate characterized by an exocyclic double bond connecting a piperidine ring to a phenyl-acetonitrile moiety. This "ylidene" structure serves as a rigidified pharmacophore precursor, widely employed in the synthesis of tricyclic antihistamines (e.g., Azatadine, Loratadine analogs), JAK inhibitors, and HIV-1 attachment inhibitors.

Unlike its saturated analog (4-phenyl-4-cyanopiperidine), which is associated with opioid synthesis (e.g., Pethidine), the 4-ylidene variant provides a distinct geometric vector for substituent attachment, critical for receptor binding affinity in non-opioid targets.

Chemical Identity & Physicochemical Properties

The following data establishes the baseline identity for quality control and procurement.

| Parameter | Technical Specification |

| Chemical Name | 2-Phenyl-2-(piperidin-4-ylidene)acetonitrile |

| Common Synonyms | Phenyl(piperidin-4-ylidene)acetonitrile; (Piperidin-4-ylidene)phenylacetonitrile |

| CAS Number | 676490-69-0 |

| Molecular Formula | C₁₃H₁₄N₂ |

| Molecular Weight | 198.27 g/mol |

| Structure | Piperidine ring with exocyclic double bond to C(Ph)(CN) |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DCM, Methanol; Sparingly soluble in Water |

| pKa (Calc) | ~9.5 (Piperidine Nitrogen) |

Synthesis Protocol: Knoevenagel Condensation Route

The most robust synthesis involves the Knoevenagel condensation of benzyl cyanide with an N-protected 4-piperidone, followed by deprotection. Direct condensation with unprotected piperidone is possible but often results in lower yields due to side reactions at the secondary amine.

Reagents & Materials

-

Starting Material A: Benzyl cyanide (Phenylacetonitrile) [CAS 140-29-4]

-

Starting Material B: N-Boc-4-piperidone [CAS 79099-07-3]

-

Catalyst: Diisopropylamine or Piperidine (catalytic amount)

-

Solvent: Toluene or Ethanol

-

Deprotection Agent: Trifluoroacetic acid (TFA) or HCl/Dioxane

Step-by-Step Methodology

Phase 1: Condensation (Formation of N-Boc Intermediate)

-

Setup: Equip a 3-neck round-bottom flask with a Dean-Stark trap (if using Toluene) and a reflux condenser.

-

Charging: Add N-Boc-4-piperidone (1.0 eq) and Benzyl cyanide (1.1 eq) to Toluene (10 volumes).

-

Catalysis: Add catalytic Diisopropylamine (0.1 eq) and Acetic Acid (0.1 eq).

-

Reflux: Heat to reflux (110°C) with continuous water removal via the Dean-Stark trap. Monitor by TLC/HPLC until the ketone is consumed (approx. 12-16 hours).

-

Workup: Cool to RT. Wash the organic layer with saturated NaHCO₃, then Brine. Dry over Na₂SO₄ and concentrate in vacuo.

-

Purification: Recrystallize from Hexane/Ethyl Acetate to yield tert-butyl 4-(cyano(phenyl)methylene)piperidine-1-carboxylate .

Phase 2: Deprotection (Isolation of CAS 676490-69-0)

-

Dissolution: Dissolve the N-Boc intermediate in Dichloromethane (DCM).

-

Acidolysis: Add TFA (5-10 eq) dropwise at 0°C. Stir at room temperature for 2-4 hours.

-

Quenching: Carefully quench the reaction with saturated aqueous Na₂CO₃ until pH > 10.

-

Extraction: Extract with DCM (3x). The product (free amine) will be in the organic layer.

-

Isolation: Dry and concentrate to yield 2-Phenyl-2-(piperidin-4-ylidene)acetonitrile as a solid.

Visual Workflow (DOT Diagram)

Figure 1: Synthetic pathway for 2-Phenyl-2-(piperidin-4-ylidene)acetonitrile via N-Boc protection strategy.

Applications in Drug Development

This scaffold is a "privileged structure" in medicinal chemistry, serving as a precursor for multiple therapeutic classes.

A. Antihistamines (Tricyclic Analogs)

The "ylidene" linker is structurally homologous to the exocyclic double bond found in Azatadine and Cyproheptadine .

-

Mechanism: The rigid double bond orients the phenyl and piperidine rings to optimally fit the Histamine H1 receptor pocket.

-

Workflow: The nitrile group of CAS 676490-69-0 can be hydrolyzed to an acid, reduced to an amine, or cyclized to form tricyclic systems.

B. HIV-1 Attachment Inhibitors

Recent patent literature (e.g., WO2020252393) identifies this scaffold as a building block for HIV-1 inhibitors.

-

Role: It serves as a linker motif that positions the piperidine nitrogen for interaction with viral envelope glycoproteins (gp120).

C. JAK Inhibitors

Derivatives of this nitrile are explored in Janus Kinase (JAK) inhibitor synthesis (e.g., US9328099), where the nitrile group acts as a "warhead" or an interaction point for the ATP-binding site.

Pharmacophore Logic Diagram

Figure 2: Pharmacological utility of the piperidin-4-ylidene scaffold in diverse therapeutic areas.

Handling & Safety Protocols

Warning: This compound contains a nitrile group and a secondary amine. It must be handled as a hazardous chemical.

| Hazard Class | Precautionary Measure |

| Acute Toxicity (Oral/Inhal) | Handle in a fume hood. Avoid dust generation. Nitriles can liberate cyanide under extreme metabolic or chemical conditions. |

| Skin/Eye Irritation | Wear nitrile gloves, safety goggles, and a lab coat. The free amine is basic and corrosive to mucous membranes. |

| Storage | Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The double bond is susceptible to oxidation over long periods. |

References

-

PubChem Compound Summary . 2-Phenyl-2-(piperidin-4-ylidene)acetonitrile. National Center for Biotechnology Information. Available at: [Link]

-

World Intellectual Property Organization . Compositions and methods for the treatment of human immunodeficiency virus. WO2020252393A1. (2020).[1][2] Available at:

-

United States Patent Office . Cyanomethylpyrazole carboxamides as janus kinase inhibitors. US9328099B2. (2016).[3] Available at:

-

LookChem . CAS 676490-69-0 Product Information. Available at: [Link]

Sources

- 1. WO2020252393A1 - Compositions and methods for the treatment of human immunodeficiency virus - Google Patents [patents.google.com]

- 2. WO2020252393A1 - Compositions and methods for the treatment of human immunodeficiency virus - Google Patents [patents.google.com]

- 3. US9328099B2 - Cyanomethylpyrazole carboxamides as janus kinase inhibitors - Google Patents [patents.google.com]

Toxicity and safety data sheet (SDS) analysis for phenyl-piperidinyl-acetonitriles

Technical Guide & Safety Data Sheet (SDS) Analysis

Executive Summary

Phenyl-piperidinyl-acetonitriles (specifically

This guide analyzes the specific hazards of CAS 5766-79-0 and its derivatives.[1] It moves beyond standard SDS boilerplate text to explain the mechanism of toxicity—specifically the metabolic liberation of hydrogen cyanide (HCN) via Cytochrome P450 oxidation and the retro-Strecker equilibrium.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9]

Target Compound:

| Property | Value / Description | Practical Implication |

| Molecular Weight | 200.28 g/mol | Moderate volatility in aerosol form.[1] |

| Physical State | Low-melting solid or viscous oil (varies by purity) | Can coat surfaces; difficult to remove via simple wiping.[1] |

| Solubility | Lipophilic (Soluble in DCM, DMSO, Et2O) | Rapidly absorbed through the skin (dermal hazard). |

| Stability | Moisture Sensitive | Hydrolyzes in moist air to release HCN (Retro-Strecker).[1] |

| pKa | ~8-9 (Piperidine nitrogen) | Basic; forms salts with acids, stabilizing the solid. |

Toxicological Mechanisms: The "Masked" Cyanide Threat

Standard nitriles (e.g., acetonitrile) metabolize slowly.[3] However,

The Mechanism of Action

The toxicity is driven by two distinct pathways:

-

Abiotic Retro-Strecker Reaction: In the presence of moisture or heat, the equilibrium shifts backward, releasing free HCN gas before the compound even enters the body.

-

Metabolic Bioactivation: Upon ingestion or inhalation, CYP450 enzymes hydroxylate the

-carbon. The resulting intermediate is chemically unstable and spontaneously collapses, ejecting the cyanide ion.

Visualization of Metabolic Pathway

The following diagram illustrates the bioactivation pathway that transforms this stable-looking intermediate into a mitochondrial toxin.

Figure 1: Bioactivation pathway of

Safety Data Sheet (SDS) Component Analysis

Due to the niche nature of these intermediates, commercial SDSs are often incomplete. The following is a Calculated Hazard Profile based on Structure-Activity Relationships (SAR) and "read-across" from analogous aminonitriles.

GHS Classification (Derived)[1]

-

Signal Word: DANGER

-

Acute Toxicity (Oral): Category 3 (H301) - Toxic if swallowed.[1]

-

Acute Toxicity (Dermal): Category 3 (H311) - Toxic in contact with skin.[1]

-

Acute Toxicity (Inhalation): Category 3 (H331) - Toxic if inhaled.[1]

-

Skin Corrosion/Irritation: Category 1B (H314) - Causes severe skin burns and eye damage.[1] (Attributed to the free piperidine moiety released upon hydrolysis).

Critical Precautionary Statements

-

P260: Do not breathe dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.

-

P405: Store locked up (Segregate from acids).

Risk Assessment & Handling Protocols

Protocol: Safe Weighing and Transfer

Objective: Prevent inhalation of dust and dermal absorption during the most critical phase—transfer.

-

Engineering Controls: All weighing must occur inside a certified chemical fume hood or a powder containment glovebox.

-

PPE: Double nitrile gloves (0.11mm min), lab coat, and safety goggles. If working outside a hood (not recommended), a P100/OV respirator is mandatory.

-

Static Control: Use an antistatic gun on the weighing boat. Aminonitriles can be electrostatic; "flying powder" increases inhalation risk.

-

Decontamination: Immediately wipe the balance area with a 10% Bleach (Sodium Hypochlorite) solution, followed by water.

Protocol: Quenching and Waste Disposal

Scientific Rationale: Cyanide requires oxidation to cyanate (OCN-) to become less toxic.[1] Acidification of waste before oxidation will generate lethal HCN gas.

Figure 2: Safe disposal workflow. Maintaining high pH is critical to prevent the evolution of HCN gas or Cyanogen Chloride (ClCN) during the oxidation step.

Emergency Response: Cyanide Poisoning

Because this compound metabolizes to cyanide, standard opioid or stimulant overdose protocols will fail.

-

Antidote: Hydroxocobalamin (Cyanokit) is the preferred first-line antidote.[1] It chelates cyanide to form Vitamin B12 (cyanocobalamin), which is excreted renally.

-

First Aid:

-

Remove victim from exposure source.

-

Administer 100% Oxygen.

-

Do not perform mouth-to-mouth resuscitation (risk of secondary contamination).[1]

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21989, 2-Phenyl-2-piperidinoacetonitrile.[1] Retrieved from [Link]

-

European Chemicals Agency (ECHA). C&L Inventory: 2-phenyl-2-(piperidin-1-yl)acetonitrile.[1][4] Retrieved from [Link]

-

Johannsen, F. R., & Levinskas, G. J. (2002). Toxicological profile of acrylonitrile and related aminonitriles. In Patty's Toxicology. Wiley-Interscience.[1]

-

Occupational Safety and Health Administration (OSHA). Cyanide Exposure and Treatment Protocols. Retrieved from [Link]

Sources

Electronic Properties and Reactivity of the Exocyclic Double Bond in Piperidin-4-ylidene Scaffolds

Executive Summary

The piperidin-4-ylidene moiety (often chemically defined as 4-methylene piperidine or 4-alkylidene piperidine ) represents a privileged scaffold in modern medicinal chemistry. Unlike endocyclic enamines where the nitrogen lone pair conjugates directly with the double bond, the exocyclic nature of the C4-double bond in this system renders it homoallylic . This structural isolation creates a unique electronic environment: the alkene retains the reactivity of a 1,1-disubstituted olefin, yet its trajectory of attack is rigidly controlled by the piperidine chair conformation.

This guide analyzes the electronic disconnect between the amine and the alkene, details the divergent reactivity profiles (electrophilic addition vs. cycloaddition), and provides validated protocols for synthesizing and functionalizing this core—a critical intermediate for therapeutics like Efinaconazole and novel mu-opioid receptor ligands.

Structural & Electronic Fundamentals

Orbital Disconnect and Homoallylic Character

A common misconception is treating piperidin-4-ylidenes as enamines. They are not.

-

Orbital Analysis: The nitrogen atom is at position 1, while the exocyclic double bond is at position 4. They are separated by two

hybridized methylene groups (C2/C6 and C3/C5). -

Electronic Consequence: There is no direct resonance overlap between the nitrogen lone pair and the

-system of the exocyclic alkene. The alkene acts as an isolated dipole. -

Inductive Effects: The nitrogen substituent (

) exerts a through-bond inductive effect (-

Electron-Withdrawing Groups (Boc, Tosyl, Cbz): Decrease electron density at C4, making the alkene slightly less nucleophilic but more resistant to oxidative degradation.

-

Electron-Donating Groups (Alkyl): Marginally increase nucleophilicity, facilitating electrophilic attacks (e.g., bromination, epoxidation).

-

Conformational Anchoring

The reactivity of the exocyclic bond is dictated by the ring conformation.

-

Chair Preference: The piperidine ring predominantly adopts a chair conformation.[1][2]

-

Steric Approach: Reagents attacking the exocyclic double bond (e.g.,

-CPBA, Simmons-Smith carbenoids) generally favor equatorial attack to avoid 1,3-diaxial interactions, although this can be reversed by bulky N-protecting groups that shield the equatorial face.

Synthetic Access: Constructing the Exocyclic Alkene

The formation of the C4-exocyclic double bond is almost exclusively achieved via olefination of N-protected piperidin-4-ones .

The Wittig Approach (Standard)

The reaction of N-Boc-4-piperidone with methylenetriphenylphosphorane is the industry standard. It is robust, scalable, and tolerates various N-protecting groups.

The Peterson Olefination (Alternative)

Used when the Wittig reaction fails due to steric bulk at the phosphorous ylide. It involves the addition of

Visualization: Synthetic Pathways

Caption: Mechanism of Wittig Olefination converting 4-piperidone to 4-methylene piperidine via oxaphosphetane.

Reactivity Profile: The Exocyclic Double Bond

The 4-methylene unit is a versatile handle for "Complexity Generating" reactions.[3]

Epoxidation (Route to Efinaconazole)

The double bond is electron-rich enough to react with peracids.

-

Reagent:

-CPBA or Magnesium Monoperoxyphthalate (MMPP). -

Stereochemistry: The epoxide oxygen typically adds from the axial face if the Nitrogen is small, but N-Boc groups often direct attack equatorially due to distal steric shielding.

-

Application: Ring-opening of the resulting spiro-epoxide with triazoles is the key step in synthesizing antifungal agents like Efinaconazole .

Cyclopropanation (Spiro-Scaffold Synthesis)

Converting the exocyclic alkene into a spiro-cyclopropane (Spiro[2.5]octane system) changes the vector of the substituents, often improving metabolic stability.

-

Method: Simmons-Smith reaction (

). -

Mechanism: Concerted transfer of methylene from the organozinc carbenoid.

Hydroboration-Oxidation

Allows for the installation of hydroxymethyl groups at C4 with high regiocontrol (anti-Markovnikov).

-

Outcome: 4-(hydroxymethyl)piperidine.

-

Stereocontrol: Delivers the hydride to the less hindered face, usually resulting in the substituent occupying the equatorial position in the thermodynamic product.

Visualization: Reactivity Divergence

Caption: Divergent reactivity of the 4-methylene piperidine scaffold leading to key medicinal intermediates.

Experimental Protocols

Protocol A: Wittig Synthesis of N-Boc-4-Methylene Piperidine

Context: This protocol ensures high yield by generating the ylide in situ under anhydrous conditions.

Materials:

-

Methyltriphenylphosphonium bromide (1.2 equiv)

-

Potassium tert-butoxide (KOtBu) (1.25 equiv)

-

N-Boc-4-piperidone (1.0 equiv)

-

Anhydrous THF (0.5 M concentration relative to ketone)

Step-by-Step:

-

Ylide Generation: In a flame-dried flask under Argon, suspend methyltriphenylphosphonium bromide in anhydrous THF. Cool to 0°C.

-

Base Addition: Add KOtBu portion-wise. The solution will turn bright yellow (characteristic of the ylide). Stir for 45 minutes at 0°C.

-

Substrate Addition: Dissolve N-Boc-4-piperidone in minimal THF and add dropwise to the ylide solution.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 4-12 hours. Monitor by TLC (stain with KMnO4; the product is UV active but faint, the starting ketone is distinct).

-

Workup: Quench with saturated

. Extract with -

Purification: Filter through a short silica plug eluting with 10% EtOAc/Hexanes to remove bulk phosphine oxide.

Protocol B: Epoxidation to Spiro-Oxirane

Context: Critical for accessing 4-substituted-4-hydroxypiperidines via nucleophilic ring opening.

Materials:

-

N-Boc-4-methylene piperidine (1.0 equiv)

- -CPBA (1.2 equiv, 77% max purity grade)

-

Dichloromethane (DCM)

-

Saturated

Step-by-Step:

-

Dissolution: Dissolve the alkene in DCM (0.2 M). Cool to 0°C.

-

Addition: Add

-CPBA portion-wise as a solid. Why: Controlling the exotherm prevents N-oxide formation if the Boc group is labile or if using free amine. -

Monitoring: Stir at 0°C for 2 hours, then RT overnight.

-

Quench: Pour into a mixture of sat.

and 10% -

Isolation: Extract with DCM. The product is often acid-sensitive; avoid silica gel chromatography if possible, or use basified silica (

).

Medicinal Chemistry Applications

Efinaconazole (Jublia)

This triazole antifungal utilizes the 4-methylene piperidine scaffold.[3] The exocyclic double bond is epoxidized and subsequently opened by a triazole nucleophile. The rigidity of the piperidine ring positions the triazole in the active site of the fungal CYP51 enzyme.

Mu-Opioid Receptor (MOR) Ligands

Modifications at the 4-position of piperidines are classic in opioid chemistry (e.g., Fentanyl, Pethidine). However, 4-alkylidene derivatives offer a different vector. The

Data Summary: Substituent Effects

| N-Substituent | C4-Alkene Reactivity | Dipole Moment (Debye) | Primary Application |

| H (Free Amine) | High (Nucleophilic) | High | Intermediate (unstable to oxidation) |

| Boc / Cbz | Moderate | Low | Synthetic Building Block |

| Benzyl (Bn) | High | Moderate | Precursor for Hydrogenolysis |

| Tosyl (Ts) | Low | Moderate | Crystallography / Rigid Analogues |

References

-

National Institutes of Health (NIH). (2022). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. The Journal of Organic Chemistry. Retrieved from [Link]

-

University of Pisa. (2023). Design, synthesis, ADME and biological evaluation of benzylpiperidine derivatives. Retrieved from [Link]

-

Lumen Learning. (n.d.). The Wittig Reaction: Mechanism and Protocols. Retrieved from [Link]

Sources

Metabolic stability predictions for 2-Phenyl-2-(piperidin-4-ylidene)acetonitrile derivatives

[1]

Executive Summary

The 2-Phenyl-2-(piperidin-4-ylidene)acetonitrile scaffold represents a specialized pharmacophore often utilized in the design of CNS-active agents, particularly those targeting monoamine transporters or histamine receptors.[1] Its structural rigidity, conferred by the exocyclic double bond (ylidene), distinguishes it from flexible piperidine analogs. However, this same feature introduces unique metabolic liabilities.

This guide provides a technical framework for predicting, assessing, and optimizing the metabolic stability of this scaffold. It moves beyond generic protocols to address the specific bio-transformations associated with the ylidene linker , the quaternary nitrile carbon , and the piperidine nitrogen .

Structural Analysis & Metabolic Vulnerabilities

To predict stability, we must first dissect the molecule into its "metabolic warheads." The scaffold contains three distinct zones of susceptibility to Phase I (functionalization) and Phase II (conjugation) metabolism.

Zone A: The Piperidine Nitrogen (The Primary Soft Spot)

-

Mechanism: If the piperidine nitrogen is unsubstituted (secondary amine), it is highly susceptible to N-oxidation via Flavin-containing Monooxygenases (FMOs) or CYP450s.[1] If substituted (e.g., N-methyl), N-dealkylation becomes the dominant clearance pathway.[1]

-

Risk: High intrinsic clearance (

) resulting in short half-life (

Zone B: The Exocyclic Double Bond (The Ylidene Bridge)

-

Mechanism: The tetrasubstituted double bond connecting the piperidine ring to the nitrile-bearing carbon is electronically conjugated with the nitrile group (a Michael acceptor system) and the phenyl ring.

-

Risk: While sterically hindered, this site is prone to epoxidation by CYP2D6 or CYP3A4. The resulting epoxide is a potential reactive metabolite (RM) that can covalently bind to proteins, leading to toxicity (idiosyncratic drug reactions). Alternatively, reductases may saturate this bond, altering the pharmacophore's 3D geometry.

Zone C: The Phenyl Ring

-

Mechanism: Standard aromatic hydroxylation, typically at the para-position relative to the ylidene attachment.

-

Risk: Moderate clearance; formation of phenolic metabolites which are rapidly glucuronidated (Phase II).

Zone D: The Nitrile Group

-

Stability: Generally stable. The alpha-carbon is quaternary (bonded to Phenyl, Nitrile, and the double bond), lacking the

-hydrogen required for typical oxidative decyanation. Hydrolysis to an amide is possible but kinetically slow in microsomes.

In Silico Prediction Framework

Before physical synthesis, computational modeling must be used to rank derivatives. The following workflow integrates Quantum Mechanics (QM) and Machine Learning (ML) to predict the Site of Metabolism (SOM).

DOT Diagram: In Silico Prediction Workflow

Experimental Validation: The HLM Assay Protocol

The "Gold Standard" for validating these predictions is the Human Liver Microsome (HLM) stability assay. This protocol is optimized for the lipophilicity profile typical of piperidine-nitrile derivatives.

Materials & Reagents[2][3][4]

-

Test System: Pooled Human Liver Microsomes (20 mg/mL protein concentration).

-

Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase).[1]

-

Buffer: 100 mM Potassium Phosphate (pH 7.4).

-

Quenching Agent: Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide).

Step-by-Step Methodology

-

Pre-Incubation:

-

Prepare a 1 µM solution of the test compound (2-Phenyl-2-(piperidin-4-ylidene)acetonitrile derivative) in buffer containing 0.5 mg/mL microsomes.

-

Incubate at 37°C for 5 minutes to equilibrate.

-

Note: Keep DMSO concentration < 0.1% to avoid enzyme inhibition.

-

-

Reaction Initiation:

-

Add the NADPH regenerating system to initiate metabolism.

-

Control: Run a parallel incubation without NADPH to assess chemical stability (hydrolysis).

-

-

Sampling:

-

Extract aliquots (50 µL) at

minutes.

-

-

Quenching:

-

Immediately dispense aliquots into 150 µL of ice-cold ACN (with Internal Standard).

-

Vortex for 20 seconds; Centrifuge at 4,000 rpm for 15 minutes to precipitate proteins.

-

-

Analysis:

-

Inject supernatant into LC-MS/MS (MRM mode).[1]

-

Monitor parent depletion and scan for +16 Da (Oxidation) and +32 Da (Epoxide hydrolysis/Diol) peaks.

-

Data Calculation: Intrinsic Clearance ( )[1][5][6][7][8]

The depletion of the parent compound follows pseudo-first-order kinetics.

Structure-Metabolism Relationship (SMR) Optimization[1]

Once instability is confirmed, chemical modification is required. The table below summarizes observed trends for this specific scaffold.

Table 1: SMR Optimization Strategies for 2-Phenyl-2-(piperidin-4-ylidene)acetonitrile

| Structural Region | Metabolic Issue | Optimization Strategy | Effect on Stability |

| Piperidine Nitrogen | Rapid N-dealkylation (if N-Me) | Replace N-Methyl with N-Cyclopropyl or N-Difluoroethyl .[1] | High Increase: Steric bulk and electron withdrawal reduce CYP accessibility. |

| Phenyl Ring | Para-hydroxylation | Introduce Fluorine or Chlorine at the para-position.[1] | High Increase: Blocks oxidation site; F-substitution is metabolically inert.[1] |

| Ylidene Bond | Epoxidation (Reactive Metabolite) | Introduce a methyl group on the piperidine ring adjacent to the double bond (C3 or C5). | Moderate Increase: Increases steric hindrance, discouraging approach of the CYP heme iron. |

| Nitrile Group | Hydrolysis (Minor) | Replace Nitrile with Trifluoromethyl (-CF3) (Bioisostere).[1] | Variable: CF3 is metabolically stable but increases lipophilicity (LogP), potentially increasing overall clearance. |

Metabolic Pathway Visualization

Understanding the fate of the molecule is crucial for safety.[2] The diagram below illustrates the divergence between bio-inactivation (detoxification) and bio-activation (toxicity).

DOT Diagram: Metabolic Pathways[1]

References

-

Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.

-

Guengerich, F. P. (2001). Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity. Chemical Research in Toxicology, 14(6), 611–650.

-

Kirchmair, J., et al. (2012). Predicting drug metabolism: experiment and/or computation? Nature Reviews Drug Discovery, 11, 379–395.

-

FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions.[1]

-

Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition, 27(11), 1350-1359.

Methodological & Application

Application Note: Chemoselective Hydrogenation Protocols for 2-Phenyl-2-(piperidin-4-ylidene)acetonitrile

Executive Summary & Strategic Analysis

The reduction of 2-Phenyl-2-(piperidin-4-ylidene)acetonitrile (1) to 2-Phenyl-2-(piperidin-4-yl)acetonitrile (2) represents a critical transformation in the synthesis of neuroactive piperidine scaffolds. This reaction poses a classic chemoselectivity challenge: reducing the exocyclic tetrasubstituted alkene (conjugated with a nitrile and a phenyl ring) while preserving the labile nitrile group (

Uncontrolled hydrogenation conditions (e.g., Raney Ni, high temperature) frequently lead to the formation of the primary amine impurity (Impurity A ) or the over-reduced cyclohexyl analog (Impurity B ).[1]

This guide details two validated protocols:

-

Catalytic Hydrogenation (Pd/C): The scalable, atom-economic industrial standard.

-

Dissolving Metal Reduction (Mg/MeOH): A high-fidelity chemoselective alternative for bench-scale optimization.

Reaction Scheme & Selectivity Profile

The following diagram illustrates the reaction pathway and potential divergence points.

Figure 1: Reaction network showing the target pathway (Green) versus competitive over-reduction pathways (Red/Yellow).

Technical Prerequisites & Mechanistic Insight

The Chemoselectivity Challenge

The substrate contains an

-

Mechanism of Selectivity: To favor alkene reduction, we must utilize the steric bulk of the tetrasubstituted double bond to our advantage or use Single Electron Transfer (SET) mechanisms that specifically target the LUMO of the conjugated system.

Comparison of Methodologies

| Feature | Protocol A: Pd/C Hydrogenation | Protocol B: Mg/MeOH Reduction |

| Mechanism | Heterogeneous Catalysis (Syn-addition) | Single Electron Transfer (SET) |

| Scalability | High (Kg to Ton scale) | Low to Medium (Exothermic) |

| Selectivity | Moderate (Requires strict control) | Excellent (Nitrile is inert to Mg) |

| Reaction Time | Fast (2-6 hours) | Slow (Overnight) |

| Cost | High (Catalyst cost) | Low (Reagents are cheap) |

| Primary Risk | Nitrile reduction / Catalyst poisoning | Hydrogen evolution / Workup emulsion |

Protocol A: Low-Pressure Catalytic Hydrogenation (Pd/C)

Application: Ideal for scale-up where atom economy and clean workup are prioritized. Critical Control Point: Monitoring hydrogen uptake is essential to prevent "Path B" (Figure 1).[1]

Materials

-

Substrate: 2-Phenyl-2-(piperidin-4-ylidene)acetonitrile (1.0 equiv)

-

Catalyst: 10% Pd/C (50% wet type, Degussa type E101 or equivalent). Loading: 5-10 wt% relative to substrate.

-

Solvent: Ethyl Acetate (EtOAc) or Ethanol (EtOH).[1] Note: EtOAc is preferred to suppress nitrile reduction compared to acidic/protic media.

-

Hydrogen Source:

gas (balloon or low-pressure manifold).[1]

Step-by-Step Methodology

-

Preparation: In a clean hydrogenation vessel (Parr shaker or round-bottom flask), dissolve the substrate (10 g, 47 mmol) in EtOAc (100 mL).

-

Why EtOAc? Aprotic polar solvents reduce the rate of nitrile hydrogenation compared to alcohols/ammonia.

-

-

Catalyst Addition: Carefully add 10% Pd/C (1.0 g, 10 wt% loading) under an inert nitrogen atmosphere.

-

Safety: Pd/C is pyrophoric. Ensure the catalyst is wet or added under

flow.

-

-

Purge: Evacuate the vessel and backfill with Nitrogen (

) three times, then evacuate and backfill with Hydrogen ( -

Reaction: Stir vigorously at Room Temperature (20-25°C) under 1 atm (balloon) or mild pressure (1-3 bar).

-

Monitoring: Monitor via TLC (System: Hexane/EtOAc 1:1) or HPLC every 60 minutes.[1]

-

Endpoint: The reaction typically completes in 3-5 hours. Stop immediately upon disappearance of starting material.

-

-

Workup:

-

Purge the system with Nitrogen.[3]

-

Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with EtOAc.

-

Concentrate the filtrate under reduced pressure (

) to yield the crude oil.

-

-

Purification: If necessary, recrystallize from Isopropyl Ether/Hexanes or convert to the Hydrochloride salt for stabilization.

Protocol B: Dissolving Metal Reduction (Mg/MeOH)[1]

Application: Ideal for research scale or when the substrate contains other reducible groups (e.g., benzyl ethers, halogens) that might not survive Pd/C. Mechanism: Magnesium metal in methanol generates electrons that reduce the electron-deficient conjugated alkene.[1] The isolated nitrile is electronically distinct and remains untouched.

Materials

-

Substrate: 2-Phenyl-2-(piperidin-4-ylidene)acetonitrile (1.0 equiv)

-

Reagent: Magnesium turnings (Mg), clean and activated (5-10 equiv).[1]

-

Solvent: Anhydrous Methanol (MeOH).[1]

Step-by-Step Methodology

-

Dissolution: Dissolve the substrate (2.12 g, 10 mmol) in anhydrous MeOH (40 mL) in a two-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet.

-

Activation: Add a single iodine crystal to activate the magnesium if the turnings are oxidized.

-

Addition: Add Magnesium turnings (1.2 g, 50 mmol) in small portions over 30-60 minutes.

-

Caution: The reaction is exothermic and generates Hydrogen gas. Maintain a gentle reflux.[4] If the reaction becomes too vigorous, cool with an ice bath briefly.

-

-

Digestion: After addition, stir the mixture at room temperature (or mild reflux if conversion is slow) for 4-12 hours.

-

Visual Cue: The reaction is complete when the magnesium has largely dissolved and the solution turns turbid/viscous (formation of Magnesium Methoxide).

-

-

Quench: Cool the mixture to 0°C. Carefully quench by adding 3M HCl dropwise until the pH is acidic (pH ~2-3) to dissolve magnesium salts.

-

Workup:

-

Result: This method typically yields the product with >98% chemoselectivity regarding the nitrile group.

Analytical Validation & Troubleshooting

Quality Control Parameters

| Parameter | Specification | Method |

| Appearance | White to off-white solid/oil | Visual |

| Purity (HPLC) | > 98.0% | C18 Column, ACN/Water Gradient |

| Impurity A (Amine) | < 0.5% | MS detection ( |

| Water Content | < 0.5% | Karl Fischer |

Troubleshooting Guide

-

Problem: Reaction stalls at 80% conversion (Protocol A).

-

Problem: Formation of Primary Amine (Protocol A).

-

Problem: Incomplete dissolution of Mg (Protocol B).

References

-

Sajiki, H., et al. (2007).[1] "Pd/C(en) catalyzed chemoselective hydrogenation in the presence of aryl nitriles."[7] Tetrahedron Letters. (Verified context: Chemoselective hydrogenation of alkenes in presence of nitriles).[1]

-

Kukula, P., et al. (2004).[1][2] "Chemoselective Hydrogenation of

-Unsaturated Nitriles." Advanced Synthesis & Catalysis. (Verified context: Selectivity parameters for nitrile survival). -

Prof. Youn. (2014). "Mg/MeOH Reduction Protocols for Conjugated Systems." Organic Chemistry Portal. (General reference for functional group compatibility).

- Vertex AI Search Grounding. (2023). "Catalytic Hydrogenation of Substituted Pyridines and Nitriles." (Contextual verification of 4-phenyl-piperidine scaffold synthesis).

Sources

- 1. An Efficient, Optimized Synthesis of Fentanyl and Related Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]

- 4. prepchem.com [prepchem.com]

- 5. News: April 2022 – UNODC: Three precursors of the most common synthesis routes used in illicit fentanyl manufacture now under international control [unodc.org]

- 6. BJOC - Aryl nitrile oxide cycloaddition reactions in the presence of pinacol boronic acid ester [beilstein-journals.org]

- 7. Pd/C(en) catalyzed chemoselective hydrogenation in the presence of aryl nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Room temperature chemoselective hydrogenation of C [[double bond, length as m-dash]] C, C [[double bond, length as m-dash]] O and C [[double bond, length as m-dash]] N bonds by using a well-defined mixed donor Mn(i) pincer catalyst - Chemical Science (RSC Publishing) [pubs.rsc.org]

Reagents for the preparation of 2-Phenyl-2-(piperidin-4-ylidene)acetonitrile

This Application Note and Protocol guide details the synthesis of 2-Phenyl-2-(piperidin-4-ylidene)acetonitrile , a critical pharmacophore found in second-generation antihistamines (e.g., Azatadine, Loratadine analogs) and serotonin antagonists.

The guide prioritizes a modern, high-fidelity synthetic route utilizing N-Boc protection to ensure chemoselectivity, avoiding the pitfalls of traditional benzyl deprotection which can compromise the exocyclic double bond.

Introduction & Retrosynthetic Analysis

The target molecule, 2-Phenyl-2-(piperidin-4-ylidene)acetonitrile , features a piperidine ring connected to a phenyl-acetonitrile moiety via an exocyclic double bond. This structural motif is classically constructed via a Knoevenagel Condensation .

Critical Design Considerations

-

Regioselectivity: The reaction must favor the exocyclic alkene (ylidene) over the endocyclic isomer (1,2,3,6-tetrahydropyridine). The conjugation of the double bond with the phenyl and nitrile groups thermodynamically favors the ylidene form.

-

Protecting Group Strategy: Traditional N-Benzyl protection is suboptimal because removing the benzyl group (hydrogenolysis) often reduces the essential double bond.

-

Recommended Strategy: Use N-Boc-4-piperidone . The Boc group is stable to basic condensation conditions and can be removed under acidic conditions that preserve the conjugated alkene.

-

Retrosynthetic Pathway (Graphviz)

Figure 1: Retrosynthetic strategy prioritizing the N-Boc route to prevent alkene reduction.

Reagent Selection Guide

A. The Electrophile: N-Boc-4-Piperidone

-

CAS: 79099-07-3

-

Rationale: Provides the piperidine scaffold with an acid-labile protecting group. Unlike N-Benzyl, the N-Boc group allows for deprotection without heterogeneous catalysts (Pd/C) that would saturate the alkene.

-

Purity Requirement: ≥98%. Free of 4-piperidone hydrate (which stalls condensation).

B. The Nucleophile: Benzyl Cyanide (Phenylacetonitrile)

-

CAS: 140-29-4

-

Rationale: Provides the active methylene group activated by the nitrile and phenyl ring.

-

Safety Note: High Toxicity. Metabolizes to cyanide in vivo. Handle in a fume hood with appropriate PPE.

C. The Catalyst System: Ammonium Acetate / Acetic Acid

-

Type: Buffered Weak Acid/Base System (Cope Modification).

-

Rationale: While strong bases (NaOEt) can be used, they often lead to self-condensation of the ketone or polymerization. The Ammonium Acetate system in refluxing toluene promotes the condensation while continuously removing water (Dean-Stark), driving the equilibrium to completion with fewer side reactions.

Protocol A: Knoevenagel Condensation

Objective: Synthesis of tert-butyl 4-(cyanophenylmethylene)piperidine-1-carboxylate.

Materials & Equipment[1][2][3][4]

-

Reagents:

-

N-Boc-4-piperidone (1.0 equiv, 20 mmol, 3.98 g)

-

Benzyl Cyanide (1.1 equiv, 22 mmol, 2.58 g)

-

Ammonium Acetate (0.5 equiv, 10 mmol, 0.77 g)

-

Acetic Acid (0.5 equiv, 10 mmol, 0.60 g)

-

Toluene (Solvent, 100 mL, 5 vol)

-

-

Apparatus: 250 mL Round Bottom Flask (RBF), Dean-Stark trap, Reflux Condenser, Magnetic Stirrer, Oil Bath.

Step-by-Step Procedure

-